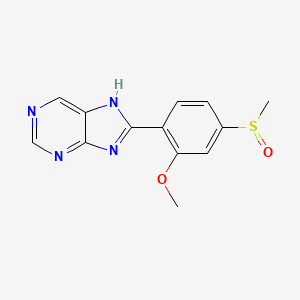
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID
描述
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is known for its role as a buffering agent, which helps maintain stable pH levels in solutions, making it valuable in biochemical and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID typically involves the reaction of taurine (2-aminoethanesulfonic acid) with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Taurine and ethylene oxide.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonates.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of sulfonates.
Substitution: Formation of N-substituted derivatives.
科学研究应用
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Employed in cell culture media to provide a stable environment for cell growth.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the formulation of personal care products and cosmetics due to its buffering properties.
作用机制
The mechanism of action of N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID primarily revolves around its ability to act as a buffer. It helps maintain the pH of solutions by neutralizing acids and bases. The molecular targets and pathways involved include:
Buffering Capacity: The compound can donate or accept protons, thereby stabilizing the pH.
Interaction with Biological Molecules: It can interact with proteins and enzymes, influencing their activity and stability.
相似化合物的比较
N-(2-HYDROXYETHYLAMINO)-ETHANESULFONIC ACID can be compared with other similar compounds such as:
Taurine: Both compounds contain the sulfonic acid group, but this compound has an additional hydroxyl group, enhancing its buffering capacity.
2-Aminoethanesulfonic acid: Similar in structure but lacks the hydroxyl group, making it less effective as a buffer.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonic acid group, limiting its buffering capabilities.
属性
分子式 |
C4H11NO4S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H11NO4S/c6-3-1-5-2-4-10(7,8)9/h5-6H,1-4H2,(H,7,8,9) |
InChI 键 |
BVIXTPMSXQAQBG-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NCCS(=O)(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B8711860.png)

![Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B8711883.png)







